[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine
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Overview
Description
[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry .
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to various biological responses .
Comparison with Similar Compounds
Similar compounds to [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine include other indole derivatives such as:
[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine: This compound has a fluorine atom instead of iodine, which can alter its biological activity and chemical reactivity.
[2-(5-methoxy-1H-indol-3-yl)ethyl]dimethylamine: The presence of a methoxy group can influence the compound’s pharmacological properties.
The uniqueness of this compound lies in its iodine atom, which can significantly impact its reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
22120-38-3 |
---|---|
Molecular Formula |
C12H15IN2 |
Molecular Weight |
314.2 |
Purity |
95 |
Origin of Product |
United States |
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